molecular formula C19H21N5O2 B2916306 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 1001797-99-4

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2916306
CAS No.: 1001797-99-4
M. Wt: 351.41
InChI Key: LCOJGRWZGVDFMU-UHFFFAOYSA-N
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Description

This compound features a pyrimidinone core substituted with a 3,5-dimethylpyrazole moiety at the 2-position and a 4-methyl group on the pyrimidinone ring. The acetamide side chain is linked to a 4-methylphenyl group, contributing to its hydrophobic character.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-12-5-7-16(8-6-12)21-17(25)11-23-18(26)10-13(2)20-19(23)24-15(4)9-14(3)22-24/h5-10H,11H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOJGRWZGVDFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the pyrimidine ring: This involves the cyclization of intermediates to form the pyrimidine ring.

    Coupling of the pyrazole and pyrimidine rings: This step involves the formation of a bond between the pyrazole and pyrimidine rings.

    Introduction of the acetamide group: This is typically done by reacting the intermediate with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic effects.

    Biology: It can be used in studies to understand its biological activity and potential as a bioactive molecule.

    Pharmaceuticals: The compound can be explored for its potential use in pharmaceutical formulations.

    Materials Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Pyrimidinone Substituents Acetamide Substituent Molecular Weight (g/mol)*
Target Compound 4-Methyl 4-Methylphenyl ~383.4
2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-Ethyl-4-Methyl-6-Oxo-1,6-Dihydropyrimidin-1-yl]-N-[4-(Trifluoromethyl)phenyl]Acetamide 5-Ethyl, 4-Methyl 4-Trifluoromethylphenyl ~444.2 ([M+H]+ = 445.2)
(R)-2-(4-(2-((1-(5-Chloro-6-Oxo-1,6-Dihydropyridazin-4-yl)Pyrrolidin-3-yl)Oxy)Pyridin-4-yl)-3,5-Dimethyl-1H-Pyrazol-1-yl)-N-CyclopropylAcetamide Pyridazinone core Cyclopropyl ~578.0

*Calculated based on molecular formulas.

  • The 4-methylphenyl group offers moderate hydrophobicity compared to the electron-withdrawing trifluoromethyl group in the compound, which may enhance metabolic stability . The cyclopropyl substituent in the compound introduces conformational rigidity, possibly affecting target selectivity .

Hydrogen Bonding and Crystallinity

Hydrogen bonding patterns, critical for crystal packing and solubility, vary significantly:

  • The pyridazinone core in the compound may form fewer hydrogen bonds compared to the pyrimidinone system, reducing crystallinity .

Pharmacological Implications

  • Target Compound : The 4-methylphenyl group balances lipophilicity and solubility, making it favorable for oral bioavailability.
  • Analog: The pyridazinone and cyclopropyl groups may confer selectivity for specific kinase isoforms but could reduce solubility .

Biological Activity

The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide is a synthetic derivative that belongs to the class of pyrazole and pyrimidine compounds. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4O3C_{15}H_{20}N_{4}O_{3}, with a molecular weight of approximately 304.34 g/mol. The structure consists of a dihydropyrimidine core substituted with a pyrazole moiety and an acetamide group, which may influence its pharmacological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial effects. A study highlighted that compounds similar to our target compound demonstrated activity against various bacterial strains such as E. coli and S. aureus. The presence of the pyrazole ring is crucial for this activity, as modifications can enhance or diminish efficacy .

Anti-inflammatory Properties

Pyrazole derivatives have been widely studied for their anti-inflammatory effects. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in vitro. The activity was comparable to standard anti-inflammatory drugs like dexamethasone . The specific compound under review may exhibit similar mechanisms due to its structural analogies.

Anticancer Potential

The anticancer potential of pyrazole-based compounds has been documented in various studies. Compounds that incorporate both pyrazole and dihydropyrimidine structures have shown promise in inhibiting cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .

Study 1: Synthesis and Evaluation

In a study conducted by researchers focusing on the synthesis of new pyrazole derivatives, several compounds were evaluated for their biological activities. Among them, derivatives containing the dihydropyrimidine structure exhibited significant inhibitory effects on human recombinant alkaline phosphatases, indicating potential therapeutic applications in conditions requiring enzyme modulation .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis showed that modifications at specific positions on the pyrazole and pyrimidine rings could lead to enhanced biological activity. For example, substituents at the 4-position of the pyrimidine ring improved anti-inflammatory activity significantly compared to unsubstituted counterparts .

Data Summary

Biological Activity Effectiveness Reference
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatoryInhibition of TNF-α, IL-6
AnticancerInduction of apoptosis

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